Cyclohepta-1,3,5-triene;cyclopenta-1,3-diene;titanium(2+)
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Overview
Description
Cyclohepta-1,3,5-triene;cyclopenta-1,3-diene;titanium(2+) is a complex organometallic compound that combines the unique properties of cyclohepta-1,3,5-triene, cyclopenta-1,3-diene, and titanium(2+)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohepta-1,3,5-triene can be achieved through the photochemical reaction of benzene with diazomethane or the pyrolysis of the adduct of cyclohexene and dichlorocarbene . Cyclopenta-1,3-diene can be synthesized through various methods, including the dehydrogenation of cyclopentene. The titanium(2+) complex can be prepared by reacting titanium tetrachloride with a reducing agent such as lithium aluminum hydride.
Industrial Production Methods
Industrial production of cyclohepta-1,3,5-triene typically involves the use of high-temperature and catalytic processes to ensure high yields and purity. The production of cyclopenta-1,3-diene also involves catalytic dehydrogenation processes. The titanium(2+) complex is produced through reduction reactions under controlled conditions to prevent oxidation.
Chemical Reactions Analysis
Types of Reactions
Cyclohepta-1,3,5-triene and cyclopenta-1,3-diene undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert these compounds into saturated hydrocarbons.
Substitution: Both compounds can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products
Oxidation: Epoxides and other oxygenated derivatives.
Reduction: Saturated hydrocarbons such as cycloheptane and cyclopentane.
Substitution: Halogenated compounds and other substituted derivatives.
Scientific Research Applications
Cyclohepta-1,3,5-triene;cyclopenta-1,3-diene;titanium(2+) has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Medicine: Investigated for its potential use in targeted drug delivery systems.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of cyclohepta-1,3,5-triene;cyclopenta-1,3-diene;titanium(2+) involves the interaction of the titanium center with various substrates. The titanium(2+) ion acts as a Lewis acid, facilitating the activation of substrates and promoting various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Cycloheptatriene: Similar in structure but lacks the titanium(2+) component.
Cyclopentadiene: Similar in structure but lacks the titanium(2+) component.
Titanocene Dichloride: Contains titanium but has different ligands and properties.
Uniqueness
Cyclohepta-1,3,5-triene;cyclopenta-1,3-diene;titanium(2+) is unique due to the combination of cyclohepta-1,3,5-triene, cyclopenta-1,3-diene, and titanium(2+), which imparts distinct catalytic and chemical properties not found in the individual components or other similar compounds.
Properties
Molecular Formula |
C12H12Ti |
---|---|
Molecular Weight |
204.09 g/mol |
IUPAC Name |
cyclohepta-1,3,5-triene;cyclopenta-1,3-diene;titanium(2+) |
InChI |
InChI=1S/C7H7.C5H5.Ti/c1-2-4-6-7-5-3-1;1-2-4-5-3-1;/h1-5H,6H2;1-5H;/q2*-1;+2 |
InChI Key |
FCNKZTFYVXMJBG-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=CC=[C-]1.[CH-]1C=CC=C1.[Ti+2] |
Origin of Product |
United States |
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